molecular formula C10H5BrN2S B12584349 3-Bromo-5-phenylisothiazole-4-carbonitrile CAS No. 647016-68-0

3-Bromo-5-phenylisothiazole-4-carbonitrile

Cat. No.: B12584349
CAS No.: 647016-68-0
M. Wt: 265.13 g/mol
InChI Key: BOQCYCFKZKYPBH-UHFFFAOYSA-N
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Description

3-Bromo-5-phenylisothiazole-4-carbonitrile is a heterocyclic compound that belongs to the isothiazole family Isothiazoles are five-membered rings containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-5-phenylisothiazole-4-carbonitrile involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride. This reaction yields both 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) in varying yields .

Another approach involves the conversion of 3-halo-5-phenylisothiazole-4-carbonitriles into their corresponding 4-bromo derivatives via a Hunsdiecker strategy .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-phenylisothiazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.

    Stille Coupling: Utilizes tin reagents and palladium catalysts.

    Sonogashira Coupling: Involves copper and palladium catalysts with bases like triethylamine.

Major Products Formed

    Substitution Products: Various substituted isothiazoles depending on the nucleophile used in the reaction.

    Oxidation Products: Potential formation of isothiazole oxides.

    Reduction Products: Reduced isothiazole derivatives.

Scientific Research Applications

3-Bromo-5-phenylisothiazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 3-Bromo-5-phenylisothiazole-4-carbonitrile is not well-documented. isothiazoles generally exert their effects by interacting with biological targets such as enzymes and receptors. The presence of the bromine and cyano groups may enhance the compound’s ability to form strong interactions with these targets, leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-phenylisothiazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and cyano groups makes it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

CAS No.

647016-68-0

Molecular Formula

C10H5BrN2S

Molecular Weight

265.13 g/mol

IUPAC Name

3-bromo-5-phenyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C10H5BrN2S/c11-10-8(6-12)9(14-13-10)7-4-2-1-3-5-7/h1-5H

InChI Key

BOQCYCFKZKYPBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NS2)Br)C#N

Origin of Product

United States

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